molecular formula C15H11NO4 B3828925 (6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone

(6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone

Cat. No.: B3828925
M. Wt: 269.25 g/mol
InChI Key: ALIOBVVJFQLGQC-UHFFFAOYSA-N
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Description

(6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone is a complex organic compound characterized by the presence of a nitroso group, a benzodioxin ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone typically involves multi-step organic reactions. The starting materials often include substituted benzodioxins and phenylmethanone derivatives. The nitroso group is introduced through nitration followed by reduction and subsequent nitrosation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

(6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzodioxin ring may interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-methylmethanone
  • (6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-ethylmethanone
  • (6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-propylmethanone

Uniqueness

(6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone is unique due to the presence of the phenylmethanone moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(6-nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-15(10-4-2-1-3-5-10)11-8-13-14(9-12(11)16-18)20-7-6-19-13/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIOBVVJFQLGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Nitroso-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
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